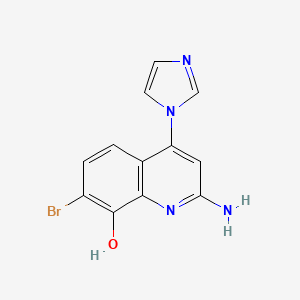
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with azanyl, bromanyl, and imidazolyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromanyl group.
Imidazole introduction: The imidazole ring is introduced via a nucleophilic substitution reaction, where the brominated quinoline reacts with imidazole in the presence of a base such as potassium carbonate.
Azanyl group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromanyl group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromanyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azanyl-4-imidazol-1-yl-quinolin-8-ol: Lacks the bromanyl group, which may affect its biological activity and binding properties.
7-Bromanyl-4-imidazol-1-yl-quinolin-8-ol: Lacks the azanyl group, potentially altering its reactivity and mechanism of action.
2-Azanyl-7-bromanyl-quinolin-8-ol: Lacks the imidazolyl group, which may reduce its ability to interact with certain molecular targets.
Uniqueness
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol is unique due to the presence of all three functional groups (azanyl, bromanyl, and imidazolyl), which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H9BrN4O |
|---|---|
Molekulargewicht |
305.13 g/mol |
IUPAC-Name |
2-amino-7-bromo-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9BrN4O/c13-8-2-1-7-9(17-4-3-15-6-17)5-10(14)16-11(7)12(8)18/h1-6,18H,(H2,14,16) |
InChI-Schlüssel |
WABMJAQUYDUNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)N)N3C=CN=C3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















